

Spectroscopic Analysis of THP-CH₃-Ethyl Propionate: A Technical Overview

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Compound of Interest

Compound Name: THP-CH₃-ethyl propionate

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This technical guide provides a summary of the available spectroscopic information for **THP-CH₃-ethyl propionate**, a molecule of interest in synthetic chemistry. While comprehensive experimental data remains elusive in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from related compounds.

Chemical Structure and Properties

Systematic Name: Ethyl 2-(oxan-2-yloxy)propanoate[1] Synonyms: **THP-CH₃-ethyl propionate**, Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester[1] Molecular Formula: C₁₀H₁₈O₄[1] Molecular Weight: 202.25 g/mol [1]

Spectroscopic Data Summary

Comprehensive, experimentally-derived NMR and mass spectrometry data for **THP-CH₃-ethyl propionate** are not readily available in peer-reviewed journals or public spectral databases. The following tables present predicted data based on the analysis of its constituent functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.6	m	1H	O-CH-O (anomeric proton of THP)
~4.1	q	2H	-O-CH ₂ -CH ₃ (ethyl ester)
~3.8 & ~3.5	m	2H	-O-CH ₂ - (of THP ring)
~4.0	q	1H	-O-CH(CH ₃)-
~1.8 - 1.5	m	6H	-CH ₂ -CH ₂ -CH ₂ - (of THP ring)
~1.3	d	3H	-CH(CH ₃)-
~1.2	t	3H	-CH ₂ -CH ₃ (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~173	C=O (ester carbonyl)
~98	O-CH-O (anomeric carbon of THP)
~75	-O-CH(CH ₃)-
~62	-O-CH ₂ - (of THP ring)
~60	-O-CH ₂ -CH ₃ (ethyl ester)
~30, ~25, ~19	-CH ₂ -CH ₂ -CH ₂ - (of THP ring)
~18	-CH(CH ₃)-
~14	-CH ₂ -CH ₃ (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual experimental values may vary.

Table 3: Predicted Mass Spectrometry Data

m/z	Ion
202.12	[M] ⁺ (Molecular Ion)
157.08	[M - OCH ₂ CH ₃] ⁺
101.06	[M - C ₅ H ₉ O] ⁺ (loss of THP group)
85.06	[C ₅ H ₉ O] ⁺ (THP oxonium ion)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters and ethers.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **THP-CH₃-ethyl propionate** are not available. However, a general methodology for obtaining such data would involve the following steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **THP-CH₃-ethyl propionate** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- ¹H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: Calibrated 90° pulse

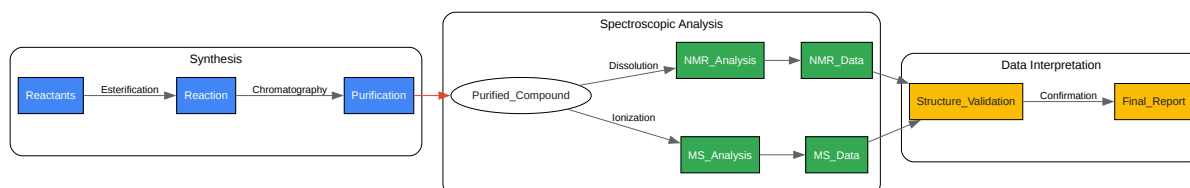
- Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
- ¹³C NMR Parameters:
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
 - Pulse program: Standard proton-decoupled pulse sequence
 - Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like an ethyl ester, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.
- Ionization:
 - EI: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
 - ESI: Dissolve the sample in a suitable solvent and pass it through a charged capillary to generate protonated molecules $[M+H]^+$ or other adducts.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **THP-CH₃-ethyl propionate**.



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References

- 1. bocsci.com [bocsci.com]
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